(Z)-3-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Overview
Description
(Z)-3-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves the condensation of 4-allyloxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetic acid under basic conditions to yield the thiazolidinone ring. The final step involves the Knoevenagel condensation with malonic acid to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the allyloxy group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in various in vitro and in vivo models .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of (Z)-3-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The allyloxy group can also participate in interactions with cellular membranes, enhancing the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(4-allyloxybenzylidene)-4-thioxothiazolidin-2-one: Similar structure but lacks the propanoic acid moiety.
(Z)-5-(4-hydroxybenzylidene)-4-thioxothiazolidin-2-one: Similar structure but with a hydroxy group instead of an allyloxy group.
Uniqueness
The presence of the propanoic acid moiety in (Z)-3-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid enhances its solubility and bioavailability compared to similar compounds. This makes it a more effective candidate for biological and medicinal applications.
Properties
IUPAC Name |
3-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c1-2-9-21-12-5-3-11(4-6-12)10-13-15(20)17(16(22)23-13)8-7-14(18)19/h2-6,10H,1,7-9H2,(H,18,19)/b13-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZGVSCOIZTTBC-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333741 | |
Record name | 3-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
641997-83-3 | |
Record name | 3-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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